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Compound of Interest

Compound Name: Trityl-PEG8-azide

Cat. No.: B611487 Get Quote

This guide provides a comprehensive overview of Trityl-PEG8-azide, a heterobifunctional

linker widely utilized by researchers, scientists, and drug development professionals. The

document details its structure, physicochemical properties, and common experimental

protocols, including its synthesis and application in bioconjugation.

Core Structure and Functionality
Trityl-PEG8-azide is a versatile chemical tool comprised of three key functional components: a

trityl protecting group, an eight-unit polyethylene glycol (PEG) spacer, and a terminal azide

group.[1] This distinct architecture allows for controlled, sequential chemical modifications,

making it an invaluable reagent in the fields of bioconjugation, drug delivery, and diagnostics.[1]

[2]

Trityl (Triphenylmethyl) Group: This bulky protecting group is attached to one end of the PEG

chain. Its primary function is to mask a reactive group (in this case, what would be a hydroxyl

group) during synthesis and subsequent reactions. The trityl group is stable under many

conditions but can be readily removed under acidic conditions or through hydrogenolysis,

allowing for the exposure of a functional group for further conjugation.[3]

Polyethylene Glycol (PEG8) Spacer: The core of the molecule consists of an eight-unit PEG

chain. This hydrophilic spacer imparts several beneficial properties to the molecules it is

conjugated to, including increased solubility in aqueous media, reduced immunogenicity, and

improved pharmacokinetic profiles.[1] The defined length of the PEG8 chain provides precise

control over the distance between conjugated moieties.
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Azide (N₃) Group: The terminal azide group is a key reactive handle for "click chemistry,"

most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is

highly efficient, specific, and bioorthogonal, meaning it proceeds under mild conditions

without interfering with biological functional groups. This allows for the stable and covalent

linkage of the Trityl-PEG8-azide to molecules containing a terminal alkyne.

Below is a diagram illustrating the molecular structure of Trityl-PEG8-azide.

Figure 1: Chemical structure of Trityl-PEG8-azide.

Physicochemical Properties
The key quantitative data for Trityl-PEG8-azide are summarized in the table below for easy

reference.

Property Value Reference(s)

Chemical Formula C₃₅H₄₇N₃O₈

Molecular Weight ~637.8 g/mol

CAS Number 1818294-30-2

Purity ≥95% - 98%

Appearance White to off-white solid

Solubility Soluble in DMSO, DMF, DCM

Storage Conditions -20°C, protected from moisture

Experimental Protocols
This section provides detailed methodologies for the synthesis of Trityl-PEG8-azide and its

subsequent use in bioconjugation via click chemistry.

The synthesis of Trityl-PEG8-azide typically proceeds in a two-step process starting from

Trityl-PEG8-OH. The hydroxyl group is first converted to a good leaving group, such as a

mesylate, which is then displaced by an azide ion.
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Trityl-PEG8-OH

Mesylation:
Add Methanesulfonyl chloride (MsCl)

and Triethylamine (Et3N)
in dry DCM

Trityl-PEG8-OMs
(Mesylate Intermediate)

Azide Displacement:
Add Sodium Azide (NaN3)

in refluxing Ethanol

Trityl-PEG8-N3
(Final Product)

Purification:
Aqueous workup followed by

precipitation or column chromatography

Click to download full resolution via product page

Figure 2: Workflow for the synthesis of Trityl-PEG8-azide.

Protocol for Synthesis:

Mesylation:

Dissolve Trityl-PEG8-OH in anhydrous dichloromethane (DCM) under an inert atmosphere

(e.g., nitrogen or argon).
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Cool the solution to 0°C using an ice bath.

Add triethylamine (Et₃N) to the solution, followed by the dropwise addition of

methanesulfonyl chloride (MsCl).

Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature,

monitoring by TLC until the starting material is consumed.

Wash the reaction mixture with cold 1 M HCl, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude Trityl-PEG8-OMs intermediate.

Azide Displacement:

Dissolve the crude Trityl-PEG8-OMs in ethanol or DMF.

Add an excess of sodium azide (NaN₃) to the solution.

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by

TLC.

After completion, cool the reaction mixture and remove the solvent under reduced

pressure.

Redissolve the residue in DCM and wash with water to remove excess sodium azide and

salts.

Dry the organic layer, concentrate, and purify the crude product by precipitation from a

DCM/ether mixture or by flash column chromatography to obtain pure Trityl-PEG8-azide.

Trityl-PEG8-azide is commonly used to conjugate with alkyne-modified biomolecules (e.g.,

proteins, peptides, or oligonucleotides). The following is a general protocol for a CuAAC

reaction.
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Combine in aqueous buffer:
1. Alkyne-modified biomolecule

2. Trityl-PEG8-azide
3. Copper(II) Sulfate (CuSO4)

4. Sodium Ascorbate (Reducing Agent)

Incubate at room temperature
(typically 1-4 hours)

Formation of stable Triazole linkage:
Biomolecule-PEG8-Trityl conjugate

Purify conjugate using:
Size-Exclusion Chromatography (SEC)

or Dialysis

Optional: Trityl Deprotection
Treat with dilute acid (e.g., Trifluoroacetic Acid)

to expose terminal hydroxyl group

Click to download full resolution via product page

Figure 3: Experimental workflow for bioconjugation and deprotection.

Protocol for CuAAC Reaction:

Preparation of Reagents:

Prepare a stock solution of the alkyne-modified biomolecule in an appropriate aqueous

buffer (e.g., phosphate-buffered saline, pH 7.4).

Prepare a stock solution of Trityl-PEG8-azide in a water-miscible organic solvent like

DMSO.
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Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent, such as

sodium ascorbate.

Click Reaction:

In a reaction vessel, add the alkyne-modified biomolecule solution.

Sequentially add the Trityl-PEG8-azide solution, the sodium ascorbate solution, and

finally the CuSO₄ solution. A typical molar ratio is 1: (1.5-5) : 10 : 2 for

biomolecule:azide:ascorbate:copper, but this should be optimized.

Gently mix the components and allow the reaction to proceed at room temperature for 1-4

hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer

duration.

Purification:

Once the reaction is complete, the resulting conjugate can be purified from excess

reagents and byproducts using methods appropriate for the biomolecule, such as size-

exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

If the terminal end of the PEG linker needs to be functionalized further, the trityl group can be

removed.

Protocol for Deprotection:

Dissolve the purified Trityl-PEG-conjugate in a solution of 80-90% aqueous trifluoroacetic

acid (TFA).

Stir the reaction at room temperature for 30 minutes to 2 hours. The deprotection can be

monitored by HPLC or mass spectrometry.

Remove the TFA under a stream of nitrogen or by lyophilization.

The deprotected conjugate should be purified immediately, typically by SEC or dialysis, to

remove the cleaved trityl cation and residual acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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